molecular formula C14H16BrN3O2 B14945816 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14945816
M. Wt: 338.20 g/mol
InChI Key: DANKMBXJKBKMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, an ethoxyphenyl group, and a pyrazole ring.

Preparation Methods

The synthesis of 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

4-bromo-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • 4-bromo-N-(2-ethoxyphenyl)-3-methoxybenzenesulfonamide
  • 4-bromo-N-(2-ethoxyphenyl)-3,5-dimethoxybenzamide

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C14H16BrN3O2

Molecular Weight

338.20 g/mol

IUPAC Name

4-bromo-N-(2-ethoxyphenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H16BrN3O2/c1-3-18-13(10(15)9-16-18)14(19)17-11-7-5-6-8-12(11)20-4-2/h5-9H,3-4H2,1-2H3,(H,17,19)

InChI Key

DANKMBXJKBKMQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=CC=CC=C2OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.